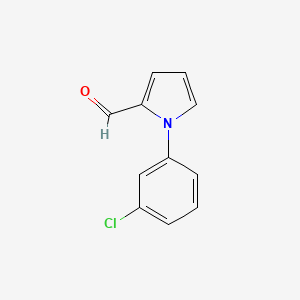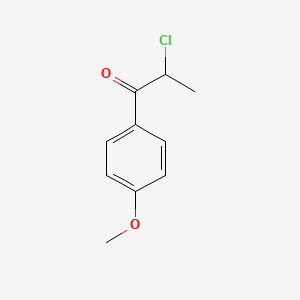
2-Chloro-1-(4-methoxyphenyl)propan-1-one
Übersicht
Beschreibung
2-Chloro-1-(4-methoxyphenyl)propan-1-one, also known as chloro-methoxyphenylpropanone, is a chlorinated derivative of phenylpropanone that is used in a variety of scientific research applications. It is a versatile compound that can be used in the synthesis of a variety of compounds, including drugs, and has been used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Chemical Applications
2-Chloro-1-(4-methoxyphenyl)propan-1-one has been explored in spectroscopic and quantum chemical studies. For instance, a compound closely related to it, 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol, was characterized using quantum chemical methods and vibrational spectral techniques. This research highlights its potential in antimicrobial activity and reveals insights into its molecular structure and interactions (Viji et al., 2020).
Antimicrobial and Antiradical Activity
Research has demonstrated that derivatives of 2-Chloro-1-(4-methoxyphenyl)propan-1-one exhibit notable antimicrobial and antiradical activities. For example, a study synthesizing (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones revealed these compounds' effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, and their antioxidant properties (Čižmáriková et al., 2020).
Photocyclization Research
The photochemical behavior of 2-chloro-substituted 1,3-diarylpropan-1,3-diones, closely related to 2-Chloro-1-(4-methoxyphenyl)propan-1-one, has been a subject of research. This study focused on the cyclization to flavones, providing insight into the chemical behavior of these compounds under light exposure (Košmrlj & Šket, 2007).
Antioxidant and Anti-Inflammatory Applications
Derivatives of this compound, such as trans-anethole derivatives, have been synthesized and evaluated for antioxidant, anti-inflammatory, and gastroprotector activities. These studies indicate the potential use of these compounds in therapeutic applications related to inflammation and oxidative stress (Freire et al., 2005).
Optical Nonlinearity and Potential Applications
The optical nonlinearity of chalcone derivatives, which are structurally related to 2-Chloro-1-(4-methoxyphenyl)propan-1-one, has been studied for potential applications in optical limiting. These materials have shown promise for use in opto-electronic devices due to their unique optical properties (Shetty et al., 2017).
Corrosion Inhibition Studies
Quinoxaline-based propanones, derivatives of 2-Chloro-1-(4-methoxyphenyl)propan-1-one, have been evaluated as corrosion inhibitors for mild steel. These compounds have shown effectiveness in reducing the corrosion rate in acidic environments, indicatingtheir potential in industrial applications where corrosion resistance is critical (Olasunkanmi & Ebenso, 2019).
Synthesis of Optical Active Intermediates
The compound has been used in the synthesis of optically active intermediates, such as for (R,R)-formoterol, an antiasthmatic medication. This showcases its role in the synthesis of complex pharmaceutical compounds (Fan et al., 2008).
Charge Transfer Cocrystal Studies
Research on charge-transfer cocrystals involving derivatives of 2-Chloro-1-(4-methoxyphenyl)propan-1-one has provided insights into their fluorescence conversion and potential applications in opto-electronic materials. This underlines the material's versatility in the field of advanced materials science (Zhao et al., 2017).
Eigenschaften
IUPAC Name |
2-chloro-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNUZHDTKWNHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395605 | |
| Record name | 2-chloro-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-methoxyphenyl)propan-1-one | |
CAS RN |
81112-07-4 | |
| Record name | 2-chloro-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide](/img/structure/B1350231.png)
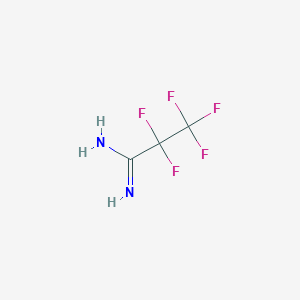
![5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350236.png)
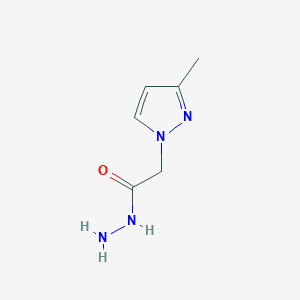
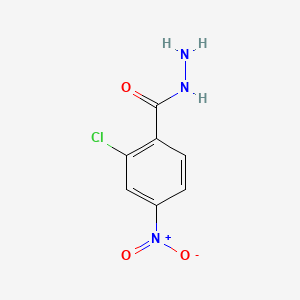
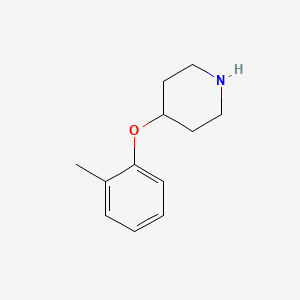
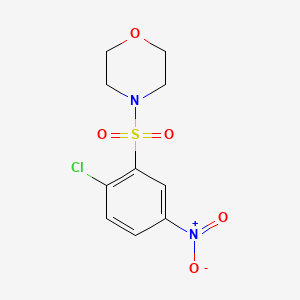
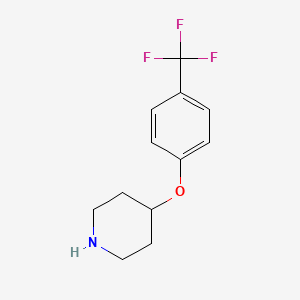
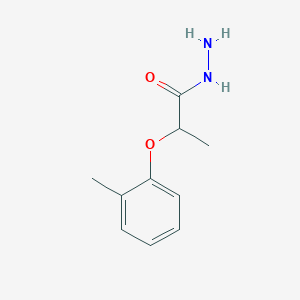
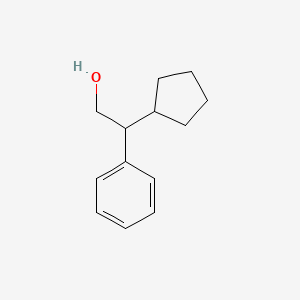
![1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350249.png)
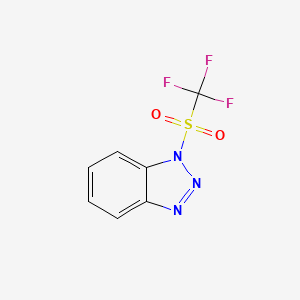
![2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350270.png)
